1,3-Dithiolane, 2,2-dimethyl-, 1-oxide
Description
Significance of Cyclic Thioacetal Monosulfoxides in Organic Synthesis
Cyclic thioacetal monosulfoxides are valuable intermediates in organic synthesis, primarily recognized for their role as chiral auxiliaries and precursors to various functional groups. The sulfoxide (B87167) group, being a chiral center, can direct stereoselective reactions on adjacent or nearby atoms, enabling the synthesis of enantiomerically enriched products. medcraveonline.com The ability to control stereochemistry is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. Furthermore, the sulfoxide moiety can be readily transformed into other functional groups, enhancing the synthetic utility of these heterocycles. researchgate.net
Overview of Dithiolane Ring Systems and Their Chemical Relevance
The 1,3-dithiolane (B1216140) ring is a five-membered heterocycle containing two sulfur atoms at positions 1 and 3. This structural motif is most commonly encountered as a protecting group for carbonyl compounds (aldehydes and ketones). The formation of a 1,3-dithiolane from a carbonyl compound and 1,2-ethanedithiol (B43112) is a robust and widely used protective strategy in multi-step organic synthesis. organic-chemistry.org This protection renders the carbonyl carbon unreactive towards nucleophiles and certain reducing agents.
Beyond its role in protection, the 1,3-dithiolane ring has been recognized as a "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active compounds. unam.mx The sulfur atoms can engage in important interactions with biological targets, and the ring system provides a rigid framework for the orientation of substituents.
The introduction of an oxygen atom on one of the sulfur atoms, as in "1,3-Dithiolane, 2,2-dimethyl-, 1-oxide," significantly modulates the electronic and steric properties of the dithiolane ring, opening up new avenues for its application in asymmetric synthesis and functional group transformations.
Structure
3D Structure
Properties
CAS No. |
59176-95-3 |
|---|---|
Molecular Formula |
C5H10OS2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dithiolane 1-oxide |
InChI |
InChI=1S/C5H10OS2/c1-5(2)7-3-4-8(5)6/h3-4H2,1-2H3 |
InChI Key |
OJLKHLFMVXNPCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCS1=O)C |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization
Synthesis of 2,2-Dimethyl-1,3-dithiolane (B14732090)
The precursor, 2,2-dimethyl-1,3-dithiolane, is synthesized by the acid-catalyzed reaction of acetone (B3395972) with 1,2-ethanedithiol (B43112). This reaction is a standard method for the formation of thioacetals.

Stoichiometric Oxidation Protocols
Oxidation to 2,2-Dimethyl-1,3-dithiolane 1-oxide
The subsequent step is the selective oxidation of one of the sulfur atoms in 2,2-dimethyl-1,3-dithiolane to a sulfoxide (B87167). This transformation can be achieved using various oxidizing agents. A notable method involves the use of engineered microorganisms, such as E. coli and Saccharomyces cerevisiae (baker's yeast), which can provide high enantiomeric and diastereomeric purity in the resulting monosulfoxide. researchgate.net

The stereochemistry of the oxidation is a crucial aspect, as it determines the chirality of the final product. The choice of the oxidizing agent and reaction conditions can influence which face of the sulfur atom is oxidized, leading to different stereoisomers.
Stereochemical Investigations of 1,3 Dithiolane, 2,2 Dimethyl , 1 Oxide
Isomerism in 1,3-Dithiolane (B1216140) 1-oxides
The oxidation of one of the sulfur atoms in the 1,3-dithiolane ring leads to the formation of a sulfoxide (B87167), which introduces a stereogenic center at the sulfur. This, combined with the stereochemistry of the ring itself, gives rise to various isomeric forms.
The oxidation of 1,3-dithiolanes, including the 2,2-dimethyl derivative, results in the formation of a sulfoxide group (S=O). The orientation of the oxygen atom relative to the plane of the dithiolane ring or to substituents on the ring leads to diastereoisomerism. These diastereomers are designated as cis and trans.
In the case of substituted 1,3-dithiolane 1-oxides, the cis isomer is generally defined as the one where the sulfoxide oxygen and a substituent on the ring are on the same side of the ring's approximate plane. Conversely, in the trans isomer, they are on opposite sides. For 1,3-dithiolane, 2,2-dimethyl-, 1-oxide, the reference would be the substituents at the C2 position.
Studies on related 1-oxo-1,3-dithiolanes have shown that the oxidation of the corresponding 1,3-dithiolane with reagents like sodium periodate (B1199274) (NaIO₄) in water can produce both cis and trans isomers. nih.gov The separation and characterization of these isomers are often accomplished using chromatographic techniques and spectroscopic methods, particularly NMR. nih.gov The conformation of the five-membered dithiolane oxide ring is typically an envelope, and the sulfoxide group can occupy either an axial (ax) or equatorial (eq) position. The S=O(ax) envelope conformation is often found to be the dominant form for many 1-oxo-1,3-dithiolane derivatives. nih.gov Theoretical studies on related thietane-1-oxides also predict the existence and interconversion of cis and trans isomers, with the preferred isomer often depending on non-bonded interactions within the molecule. researchgate.net
| Isomer Type | Description | Dominant Conformation (General) |
| cis | Sulfoxide oxygen and C2-substituents are on the same side of the ring. | S=O axial |
| trans | Sulfoxide oxygen and C2-substituents are on opposite sides of the ring. | S=O axial |
This interactive table summarizes the diastereoisomeric relationship in 1,3-dithiolane 1-oxides.
The sulfoxide group is inherently chiral due to the tetrahedral arrangement of the oxygen atom, two carbon atoms (from the ring), and a lone pair of electrons around the sulfur atom. acs.orgnih.gov This makes the sulfur atom a stereogenic center. For a molecule like this compound, the presence of this single chiral sulfur atom means the molecule as a whole is chiral and can exist as a pair of enantiomers, (R) and (S).
Determination of Absolute Stereochemistry
Determining the absolute configuration of the chiral sulfur atom in molecules like this compound is crucial for understanding its properties and reactivity. Several methods are employed for this purpose.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Chiral compounds like the enantiomers of this compound will produce CD spectra that are mirror images of each other.
Studies on a range of 1,3-dithiolans have shown that they typically exhibit two maxima of opposite sign in their CD spectra, one around 270 nm and a more intense one at approximately 245 nm. rsc.org The sign and intensity of these Cotton effects are related to the absolute stereochemistry of the molecule. By correlating the CD spectra of a compound with an unknown configuration to that of a related compound whose absolute stereochemistry has been definitively established (e.g., by X-ray crystallography), the absolute configuration can be assigned.
| Spectroscopic Technique | Application | Typical Wavelengths for 1,3-Dithiolans |
| Circular Dichroism (CD) | Determination of absolute stereochemistry of chiral molecules. | ~270 nm and ~245 nm rsc.org |
This interactive table highlights the use of CD Spectroscopy in stereochemical analysis.
Chemical resolution is a classic method for separating enantiomers. This involves reacting the racemic mixture of the sulfoxide with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the individual, optically pure enantiomers of the sulfoxide.
For example, optically active 1,3-dithiane (B146892) 1-oxide, a closely related six-membered ring analogue, has been successfully resolved. acs.org Similar strategies could be applied to this compound. Once the enantiomers are separated, their absolute configuration can be determined by correlating them chemically to a compound of known stereochemistry. This might involve a series of stereospecific reactions that transform the sulfoxide into a known chiral product without affecting the stereochemistry at the sulfur center.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov To apply this technique, the compound must be crystalline. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise arrangement of atoms in space. nih.gov
While a crystal structure for this compound itself may not be readily available in the literature, the absolute stereochemistry of numerous related chiral sulfur compounds and dithiolane derivatives has been established using this method. acs.orgacs.org These known structures serve as benchmarks. The stereochemistry of a new compound can be determined by comparing its spectroscopic data (like NMR or CD) with the data from a structurally similar compound whose absolute configuration has been unequivocally determined by X-ray crystallography. nih.gov This method of correlation is a cornerstone of stereochemical assignment in organic chemistry.
Conformational Analysis and Energetics of this compound
The stereochemical landscape of this compound is primarily defined by the conformation of the five-membered dithiolane ring and the orientation of the sulfoxide group. Detailed investigations into the conformational preferences of this class of compounds have been conducted using a combination of NMR spectroscopy and computational modeling, revealing a nuanced interplay of steric and electronic effects.
Preferred Ring Conformations (e.g., half-chair)
The 1,3-dithiolane ring is not planar and, like other five-membered rings, adopts puckered conformations to relieve torsional strain. For 1-oxo-1,3-dithiolanes, the predominant conformations are typically described as envelope or half-chair forms. In an envelope conformation, one atom is out of the plane of the other four. In the context of 1,3-dithiolane 1-oxides, the most common envelope forms are those where one of the sulfur atoms or one of the carbon atoms is the out-of-plane atom.
Structural characterization of several methylated 1-oxo-1,3-dithiolane derivatives has shown that they generally attain S(1) type envelope conformations, which may sometimes be slightly distorted. nih.gov This suggests that the ring is flexible and can adopt various low-energy puckered forms. While specific studies on the 2,2-dimethyl substituted derivative are limited, it is expected to follow this general trend, adopting a non-planar conformation to minimize steric interactions.
Influence of the Sulfoxide Group on Conformation (axial vs. equatorial S=O)
This pronounced axial preference of the S=O group is a key feature of the stereochemistry of these molecules. Computational methods have supported these experimental findings, indicating that the conformer with the axial sulfoxide group is energetically more favorable than the one with the equatorial sulfoxide group. nih.gov For instance, in various methyl-substituted 1-oxo-1,3-dithiolanes, the S=O(ax) envelope conformation is found to be greatly dominating. nih.gov
The table below summarizes the general conformational preference observed in related 1-oxo-1,3-dithiolanes.
| Compound Class | Predominant Conformation | Key Feature |
| Methylated 1-oxo-1,3-dithiolanes | S(1) type envelope | Strong preference for axial S=O group |
This table illustrates the general trend observed in related compounds, which is expected to be applicable to this compound.
Substituent Effects on Conformation and Relative Energies
The presence of substituents on the 1,3-dithiolane ring can influence its conformational equilibrium. In the case of this compound, the gem-dimethyl group at the C2 position introduces significant steric bulk. This substitution is expected to further influence the ring's pucker and potentially the relative energies of the different conformers.
In a study of cis-4-methyl-1-oxo-1,3-dithiolane, a more complex equilibrium was observed, with contributions from both S=O(ax) and S=O(eq) forms, highlighting that the position and stereochemistry of substituents can lead to more nuanced conformational landscapes. nih.gov However, for most other methylated derivatives studied, the axial preference of the sulfoxide remains the dominant factor. nih.gov
The following table presents a qualitative analysis of the expected substituent effects in the target molecule based on findings for related compounds.
| Substituent | Position | Expected Influence on Conformation |
| gem-Dimethyl | C2 | - Reinforces the preference for a puckered ring conformation.- Likely increases the energetic preference for the axial S=O orientation due to steric hindrance with an equatorial S=O group. |
| Sulfoxide | S1 | - Dictates the primary conformational equilibrium between axial and equatorial orientations, with a strong preference for axial. |
This table provides a predictive overview of substituent effects based on established principles of stereochemistry and findings from analogous structures.
An exploration into the chemical behavior of this compound reveals a rich landscape of reactivity centered on its sulfoxide group and the inherent strain within its five-membered ring structure. This article delves into the specific reactions and mechanistic pathways that characterize this heterocyclic compound, focusing on its oxidation, susceptibility to nucleophilic attack, radical-initiated processes, and propensity for ring transformation and fragmentation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups at the C2 position and the four protons of the dithiolane ring. The chemical shifts and coupling patterns of the ring protons would be influenced by the presence and stereochemistry of the sulfoxide (B87167) group.
13C NMR: The carbon NMR spectrum would display signals for the quaternary carbon at C2, the two methyl carbons, and the two methylene (B1212753) carbons of the dithiolane ring. The chemical shifts would provide information about the electronic environment of each carbon atom. oregonstate.edu
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the presence of the sulfoxide functional group. A strong absorption band in the region of 1000-1100 cm-1 is characteristic of the S=O stretching vibration. acs.orgresearchgate.net The exact position of this band can be influenced by the cyclic nature of the molecule and the presence of other functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of dithiolanes can be complex, and the presence of the sulfoxide group would further influence the fragmentation pathways. libretexts.orgchemguide.co.uk Analysis of the fragment ions can help to confirm the structure of the compound.
An in-depth exploration of the synthetic routes to 1,3-Dithiolane (B1216140), 2,2-dimethyl-, 1-oxide reveals a focus on controlled oxidation methodologies. These strategies are pivotal in selectively targeting one of the two sulfur atoms within the dithiolane ring to yield the desired monosulfoxide. The following sections detail the prevalent general and asymmetric approaches utilized in its synthesis.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 1,3-Dithiolane (B1216140), 2,2-dimethyl-, 1-oxide. The presence of a stereogenic sulfur atom in the sulfoxide (B87167) group gives rise to the possibility of diastereomers, which can be distinguished by NMR.
The ¹H NMR spectrum of 1,3-Dithiolane, 2,2-dimethyl-, 1-oxide is instrumental in differentiating its diastereomers. The pro-chiral methylene (B1212753) protons of the dithiolane ring become diastereotopic due to the chiral sulfoxide center. This results in distinct chemical shifts and coupling patterns for the axial and equatorial protons.
The orientation of the sulfoxide oxygen (either axial or equatorial) significantly influences the chemical shifts of the neighboring protons. Generally, protons that are syn to the sulfoxide oxygen experience a deshielding effect and resonate at a lower field (higher ppm). In contrast, protons in an anti relationship to the oxygen are more shielded.
For 1,3-dithiolane 1-oxides, the protons on the carbon adjacent to the sulfoxide group (C-2) and the gem-dimethyl groups are particularly sensitive to the stereochemistry at the sulfur atom. The analysis of coupling constants (J-values) between the methylene protons provides further structural information, helping to deduce the ring's conformation.
Table 1: Representative ¹H NMR Chemical Shift Ranges for 1,3-Dithiolane 1-Oxides
| Proton | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C(4)-H₂ | 2.8 - 3.5 | Diastereotopic protons, complex multiplets |
| C(5)-H₂ | 2.5 - 3.2 | Diastereotopic protons, complex multiplets |
Note: The exact chemical shifts can vary depending on the solvent and the specific diastereomer.
The ¹³C NMR spectrum provides further evidence for the structure and stereochemistry of this compound. The chemical shifts of the carbon atoms in the dithiolane ring are influenced by the electronegativity of the adjacent sulfur and oxygen atoms.
The oxidation of one of the sulfur atoms to a sulfoxide leads to a downfield shift for the adjacent carbon atoms (C-2 and C-5) compared to the parent 2,2-dimethyl-1,3-dithiolane (B14732090). The effect is more pronounced for the carbon atom alpha to the sulfoxide group. The substituent effects in N-oxides of piperidines show that N-oxidation causes a deshielding of the alpha-carbons. researchgate.net A similar trend is expected for S-oxidation in dithiolanes.
The two methyl carbons at the C-2 position are also expected to be diastereotopic and may exhibit slightly different chemical shifts.
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C-2 | 50 - 60 | Quaternary carbon, deshielded by two sulfur atoms |
| C-4 | 45 - 55 | Methylene carbon, deshielded by sulfoxide |
| C-5 | 30 - 40 | Methylene carbon |
Note: These are estimated values based on related structures and general substituent effects.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation of cyclic sulfoxides is influenced by the presence of the S=O group. Common fragmentation pathways for related heterocyclic compounds include the loss of small neutral molecules and radical fragments. For the title compound, characteristic fragmentation could involve the loss of a methyl radical ([M-15]⁺), cleavage of the dithiolane ring, and rearrangements involving the sulfoxide oxygen. The fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines, for instance, is significantly influenced by the substituents on the ring. arkat-usa.org
Table 3: Plausible Mass Spectrometric Fragments for this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 150 | [C₅H₁₀OS₂]⁺ | Molecular Ion |
| 135 | [C₄H₇OS₂]⁺ | Loss of a methyl radical (•CH₃) |
| 102 | [C₄H₆S]⁺ | Loss of SO₂ |
| 74 | [C₂H₂S₂]⁺ | Ring cleavage |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
Infrared (IR) Spectroscopy: Characteristic Absorbances
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption is that of the sulfoxide (S=O) group.
The S=O stretching vibration typically appears in the region of 1000-1100 cm⁻¹. The exact frequency can be influenced by factors such as hydrogen bonding and the electronic environment. The presence of a strong absorption band in this region is a key indicator of the sulfoxide functionality. Other characteristic bands would include C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹ and C-H bending vibrations in the fingerprint region.
Table 4: Characteristic Infrared Absorbances for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
|---|---|---|
| ~2960 | C-H stretch (methyl) | Medium-Strong |
| ~2870 | C-H stretch (methylene) | Medium |
| ~1460 | C-H bend (methylene/methyl) | Medium |
Chiroptical Spectroscopy: CD for Absolute Configuration
Since this compound possesses a chiral center at the sulfur atom, chiroptical methods like Circular Dichroism (CD) spectroscopy can be employed to determine its absolute configuration (R or S). CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The absolute configuration of chiral sulfoxides can be reliably determined by comparing the experimental CD spectrum with the spectrum predicted by quantum chemical calculations, often using time-dependent density functional theory (TDDFT). This approach has been successfully applied to a variety of chiral sulfoxides. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms around the chiral center.
For this compound, theoretical calculations would be performed for both the (R) and (S) enantiomers. The calculated CD spectrum that matches the experimental spectrum would allow for the unambiguous assignment of the absolute configuration of the enantiomer being studied.
Computational and Theoretical Investigations
Quantum Chemical Calculations (Ab Initio, Density Functional Theory)
Quantum chemical calculations, particularly those based on Ab Initio methods and Density Functional Theory (DFT), are fundamental to studying the electronic structure and energetics of 1,3-dithiolane (B1216140) derivatives. unimib.ittaylorfrancis.com DFT methods, such as the M06 and B97D functionals, have been successfully applied to investigate reaction mechanisms, including cycloadditions, and to determine the geometries of transition states. unimib.itacs.org These calculations are crucial for understanding the regioselectivity and kinetic feasibility of chemical processes. unimib.itmdpi.com For instance, DFT has been used to model the course of hetero Diels-Alder reactions and to clarify competitive reaction routes in click chemistry by analyzing the free energy profiles. unimib.itmdpi.com Such computational studies provide a molecular-level understanding of reaction pathways, which is essential for rational chemical synthesis.
Conformational Energy Landscape Exploration
Exploration of the potential energy surface (PES) helps identify the most stable conformers and the energy barriers between them. researchgate.netmdpi.com For related cyclic systems like 1,3-dithianes, extensive conformational analysis has been performed. acs.org In 1,3-Dithiolane, 2,2-dimethyl-, 1-oxide, the orientation of the S=O group (axial or equatorial) is a critical factor. The interplay between steric hindrance from the methyl groups and stereoelectronic effects involving the sulfoxide (B87167) group dictates the preferred conformation. Positional disorder in the crystal structure of some 1,3-dithiolane derivatives indicates that multiple conformations can be closely spaced in energy, highlighting the complexity of the energy landscape. nih.gov
Analysis of Stereoelectronic Interactions
Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in the structure and stability of sulfur-containing heterocycles. d-nb.infonih.gov
The sulfoxide group (S=O) is a potent stereoelectronic influencer. Hyperconjugative interactions involve the donation of electron density from occupied bonding orbitals (like σC-H) to unoccupied antibonding orbitals (like σ*S-O). These interactions are highly dependent on the relative orientation of the orbitals.
A key manifestation of these interactions is the Perlin effect , which describes the difference in ¹J(C,H) coupling constants for axial and equatorial C-H bonds. d-nb.info
An axial S=O bond can act as an acceptor for electron density from an anti-periplanar axial C-H bond, weakening the C-H bond and resulting in a smaller coupling constant. d-nb.inforesearchgate.net
An equatorial S=O group can influence β-C-H bonds through a homoanomeric effect, which is an interaction analogous to the anomeric effect but occurring over an additional bond. d-nb.inforesearchgate.net This interaction can also weaken an axial C-H bond. researchgate.net
These hyperconjugative interactions stabilize specific conformations and have measurable spectroscopic consequences.
The anomeric effect is a stereoelectronic phenomenon that describes the preference of certain substituents on a heterocycle to occupy an axial position, contrary to what would be expected from steric considerations alone. wikipedia.orgscripps.edursc.org This effect originates from a stabilizing hyperconjugative interaction between a lone pair of electrons on a heteroatom (like sulfur) and the antibonding orbital (σ*) of an adjacent C-X bond (where X is an electronegative atom or group). wikipedia.orgrsc.org
In the 1,3-dithiolane ring, interactions occur between the lone pairs on the sulfur atoms and the antibonding orbitals of the vicinal C-S and C-C bonds. nih.govacs.orgacs.org The geometry of the ring and the orientation of the substituents determine the efficacy of these orbital overlaps.
Additionally, the gauche effect can influence the conformation. This effect describes the tendency for a conformation with adjacent electronegative substituents in a gauche arrangement (dihedral angle of ~60°) to be more stable than the anti conformation. wikipedia.orgnih.govru.nl The stability of the gauche conformer is often explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-X σ* antibonding orbital. wikipedia.orgresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)
Computational methods are invaluable for predicting spectroscopic parameters, which aids in structure elucidation and conformational analysis. chemrxiv.org DFT calculations can provide accurate predictions of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. researchgate.netnih.gov
The prediction of ¹J(C,H) coupling constants is particularly useful for studying stereoelectronic effects. As mentioned in the context of the Perlin effect, the magnitude of these coupling constants is sensitive to the electronic environment of the C-H bond. d-nb.inforesearchgate.net Calculations can correlate specific coupling constant values with distinct conformations, such as those with axial or equatorial S=O groups, providing a powerful tool for assigning stereochemistry. researchgate.net
| Parameter | Influencing Factor | Predicted Outcome | Computational Method |
|---|---|---|---|
| 1JC-H (axial C-H) | Axial S=O group (Perlin effect) | Smaller coupling constant | DFT, HMQC/HSQC analysis |
| 1JC-H (axial C-H) | Equatorial S=O group (Homoanomeric effect) | Smaller coupling constant | DFT, HMQC/HSQC analysis |
| 1H, 13C Chemical Shifts | Molecular geometry and electronic structure | Accurate prediction for structure verification | DFT, GNN models |
Modeling of Reaction Mechanisms and Transition States
Theoretical modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed investigation of reaction pathways and the characterization of transient species like transition states. acs.orgyoutube.comacs.org By calculating the energies of reactants, products, and transition states, a complete energy profile for a reaction can be constructed. mdpi.com
For reactions involving this compound, such as oxidation, reduction, or cycloadditions, DFT calculations can be used to:
Locate Transition State Geometries: Identify the highest energy point along the reaction coordinate. mdpi.comyoutube.com
Calculate Activation Energies: Determine the energy barrier for the reaction, which relates to the reaction rate. researchgate.net
Perform Intrinsic Reaction Coordinate (IRC) Calculations: Verify that a located transition state correctly connects the reactants and products. mdpi.com
These models can elucidate the role of the sulfoxide group in directing the stereochemical outcome of a reaction and explain observed product distributions. For example, in 1,3-dipolar cycloadditions, computational studies can predict which face of the dipole or dipolarophile is more reactive. unimib.itnih.gov
Advanced Applications in Organic Synthesis
Role as Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are instrumental in asymmetric synthesis, temporarily inducing chirality in a prochiral substrate to control the stereochemical outcome of a reaction. While specific research on 1,3-dithiolane (B1216140), 2,2-dimethyl-, 1-oxide as a chiral auxiliary is limited, its structural analogue, 1,3-dithiane (B146892) 1-oxide, provides significant insights into its potential applications in stereocontrolled carbon-carbon bond formation.
The diastereoselective alkylation of ketone enolates has been successfully achieved using a 1,3-dithiane 1-oxide auxiliary. This process involves the deprotonation of acyldithiane 1-oxides to form chelated metal enolates, which then react with electrophiles like iodomethane (B122720) to yield alkylated products with good diastereoselectivity. The stereochemical outcome is dictated by the chiral sulfoxide (B87167) group, which directs the approach of the electrophile to one face of the enolate. This methodology underscores the potential of chiral sulfinyl groups in dithiolane scaffolds to control the formation of new stereocenters.
The general mechanism for enolate alkylation involves the formation of an enolate by treating a carbonyl compound with a strong base, followed by the enolate's reaction with an alkyl halide in a nucleophilic substitution reaction. The use of a chiral auxiliary, such as the dithiolane oxide, can render this process highly diastereoselective.
Similarly, in the Mannich reaction, a fundamental carbon-carbon bond-forming reaction, a chiral auxiliary can be employed to control the stereochemistry of the newly formed stereocenters. The reaction involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine or ammonia. While direct examples using 1,3-dithiolane, 2,2-dimethyl-, 1-oxide are not prominent in the literature, the principles of asymmetric Mannich reactions using other chiral auxiliaries are well-established, suggesting a potential application for this compound.
Table 1: Diastereoselective Alkylation of Acyldithiane 1-Oxide Enolates with Iodomethane Data extrapolated from studies on analogous 1,3-dithiane 1-oxides.
| Acyl Group (R) | Base | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|
| Phenyl | LDA | 85:15 | 75 |
| Methyl | LDA | 80:20 | 68 |
| Isopropyl | LDA | 90:10 | 72 |
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, forming two new carbon-carbon bonds in a single step. The use of chiral auxiliaries attached to the dienophile can lead to highly diastereoselective [4+2] cycloadditions. A chiral auxiliary can influence the stereochemical course of the reaction by shielding one face of the dienophile, thereby directing the approach of the diene.
While specific examples employing this compound in Diels-Alder reactions are not extensively documented, the principles of asymmetric Diels-Alder reactions suggest its potential utility. The sulfoxide group could act as a Lewis basic site to coordinate with a Lewis acid, enhancing the dienophile's reactivity and facial selectivity.
Use as Masked Acyl Anion Equivalents
A significant application of 1,3-dithiolanes and their derivatives in organic synthesis is their function as masked acyl anion equivalents, a concept central to "umpolung" or reactivity inversion. Normally, the carbonyl carbon is an electrophilic center. However, by converting a carbonyl group into a dithiolane, the corresponding C-2 proton becomes acidic and can be removed by a strong base to generate a nucleophilic carbanion. This carbanion serves as a synthetic equivalent of an acyl anion.
Precursors for the Synthesis of Other Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are prevalent in many biologically active molecules and functional materials. 1,3-Dithiolanes can serve as versatile precursors for the synthesis of a variety of other sulfur-containing ring systems. For instance, oxidative cleavage of the C-S bonds in 2,2-disubstituted 1,3-dithiolanes can regenerate the parent carbonyl compound, a process that is a key step in many synthetic sequences.
Furthermore, ring-expansion and ring-transformation reactions of dithiolane derivatives can provide access to larger and more complex sulfur-containing heterocycles. While specific synthetic routes starting from this compound are not extensively reported, the rich chemistry of the dithiolane scaffold suggests its potential as a building block for diverse heterocyclic targets. For example, rhodanine-derived enethiols have been shown to dimerize into 1,3-dithiolanes.
Influence on Conformational Control and Molecular Switches
The conformational preferences of cyclic molecules play a crucial role in determining their reactivity and biological activity. The 1,3-dithiolane ring is known to be a flexible system. The introduction of substituents, such as the gem-dimethyl group at the C-2 position and the oxide at the S-1 position, can significantly influence the ring's conformational equilibrium.
Studies on related 1,3,2-dioxathiane (B15493526) oxides have shown that the S=O group has a strong preference for an axial orientation. A similar preference can be anticipated for this compound, which would have important implications for its stereochemical behavior. The controlled switching between different conformations in response to external stimuli is the basis for the design of molecular switches. The sulfoxide group in this compound, with its potential for reversible oxidation and reduction, could potentially be exploited in the development of novel molecular switches.
Q & A
Q. How can 1,3-dithiolane derivatives be synthesized for use as protecting groups in organic synthesis?
The compound is commonly synthesized by reacting carbonyl-containing substrates (e.g., aldehydes or ketones) with 1,2-ethanedithiol under acidic conditions. This forms a 1,3-dithiolane ring, which is inert to many reaction conditions (e.g., nucleophilic or electrophilic attacks), making it suitable for protecting carbonyl groups during multi-step syntheses. Reaction optimization involves controlling pH, temperature, and solvent polarity to maximize yield and selectivity .
Q. What experimental techniques are used to determine the conformational dynamics of the 1,3-dithiolane ring?
Nuclear magnetic resonance (NMR) spectroscopy and molecular mechanics calculations are primary methods. NMR reveals preferred conformations (e.g., half-chair with C₂ symmetry), while computational models estimate structural parameters like bond angles (e.g., S-C-C = 106° ± 5°) and torsional barriers. These methods help predict steric and electronic effects influencing ring flexibility .
Q. How does 1,3-dithiolane function in fluorescent probes for detecting metal ions like Hg²⁺?
The 1,3-dithiolane moiety reacts selectively with Hg²⁺ via desulfurization, converting the dithiolane group into a formyl group. This triggers a fluorescence ratiometric response (e.g., coumarin-based probes), enabling detection limits as low as 27 nM. Researchers must validate specificity against competing ions (e.g., Cu²⁺, Fe³⁺) and assess biocompatibility in bacterial models (e.g., E. coli) .
Advanced Research Questions
Q. How can vibrational frequencies of 1,3-dithiolane derivatives be accurately predicted in the absence of experimental spectra?
Computational methods transfer force constants from structurally analogous compounds (e.g., tetrahydrothiophene or 1,3-dithiane) to estimate vibrational modes. Normal coordinate analysis with adjusted torsional parameters (e.g., T(SC) = 52° ± 5°) accounts for low-frequency ring-puckering motions. Uncertainties (~50 cm⁻¹) arise from approximations in pseudo-rotational barriers and force-field limitations .
Q. What strategies address contradictions in thermodynamic data for 1,3-dithiolane derivatives?
When experimental enthalpy values (ΔH°f) are unavailable, semi-empirical methods compare related compounds (e.g., tetrahydrothiophene ΔH°f = -34.1 kJ·mol⁻¹) to estimate values via group-contribution theory. Discrepancies are resolved by cross-validating computational results (e.g., molecular mechanics) with spectroscopic or calorimetric data from analogous sulfur heterocycles .
Q. How does ring conformation influence the reactivity of 1,3-dithiolane in metal coordination complexes?
The half-chair conformation exposes sulfur lone pairs, facilitating chelation with transition metals (e.g., Au, Mo). Researchers modify substituents (e.g., 2,2-dimethyl groups) to tune steric hindrance and electronic density. X-ray crystallography and DFT simulations are critical for mapping coordination geometries and stability constants .
Q. What challenges arise in quantifying pseudo-rotational contributions to thermodynamic functions?
The hindered pseudo-rotation of the 1,3-dithiolane ring complicates entropy calculations. Researchers approximate contributions using low-frequency vibrational modes (e.g., ν₂₇ ≈ 50 cm⁻¹) and compare to rigid analogs (e.g., 1,3-dioxolane). Molecular dynamics simulations further refine energy barriers for ring inversion .
Methodological Considerations
- Data Gaps : Prioritize computational models (e.g., Gaussian for vibrational analysis) when experimental data is sparse, and validate with structurally related compounds .
- Probe Design : Incorporate steric shielding (e.g., dimethyl groups) to enhance selectivity in metal-ion detection and minimize non-specific interactions .
- Safety Protocols : Adopt inert-atmosphere techniques for handling reactive intermediates and follow waste management guidelines for sulfur-containing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
